methyl 4-({2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate
Description
Methyl 4-({2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate is a synthetic organic compound characterized by a methyl benzoate core linked to a sulfamoyl group. The sulfamoyl moiety is further substituted with a 2-hydroxyethyl chain bearing a 4-(dimethylamino)phenyl group.
Properties
IUPAC Name |
methyl 4-[[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-20(2)15-8-4-13(5-9-15)17(21)12-19-26(23,24)16-10-6-14(7-11-16)18(22)25-3/h4-11,17,19,21H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGALGAWUHKEGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Methyl 4-(N-phenylsulfamoyl)benzoate (Compound 12, )
- Structure: Lacks the hydroxyethyl-dimethylaminophenyl chain, instead featuring a simple phenyl group on the sulfamoyl nitrogen.
- Properties: The absence of polar groups (e.g., hydroxyl or dimethylamino) reduces solubility in aqueous media compared to the target compound.
Methyl 4-{N-[2-(indol-3-yl)ethyl]sulfamoyl}benzoate (Compound 51, )
- Structure: Substitutes the hydroxyethyl-dimethylaminophenyl group with a 2-(indol-3-yl)ethyl chain.
- Activity: Indole moieties are known for receptor-binding interactions (e.g., serotonin pathways), suggesting divergent biological targets compared to the dimethylamino-phenyl-hydroxyl motif in the target compound .
Sulfonylurea Herbicides ()
- Examples : Metsulfuron methyl ester (triazine-linked sulfonylurea).
- Structure : Features a sulfonylurea bridge instead of sulfamoyl and a triazine ring absent in the target compound.
- Application: Used as herbicides, highlighting how structural divergence (urea vs. sulfamoyl) dictates agricultural vs.
Role of the Dimethylamino Group
1-[2-(Dimethylamino)-1-(4-methoxyphenyl)-ethyl]cyclohexanol ()
- Structure: Shares the dimethylamino-phenyl group but lacks the sulfamoyl-benzoate core.
- Implications: The dimethylamino group enhances lipophilicity and membrane permeability, a trait likely shared with the target compound .
Comparative Data Table
Research Implications and Gaps
- Activity Prediction: The target compound’s dimethylamino and hydroxyl groups may enhance binding to amine-recognizing receptors (e.g., GPCRs) compared to halogenated analogs in .
- Comparative Efficacy: Further studies are needed to evaluate whether the hydroxyethyl-dimethylaminophenyl moiety improves pharmacokinetics (e.g., half-life, bioavailability) relative to naphthylmethyl or indole derivatives in .
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